molecular formula C11H9NO4 B13685325 5-Methoxy-1-methyl-4,7-dioxo-4,7-dihydro-1H-indole-3-carbaldehyde

5-Methoxy-1-methyl-4,7-dioxo-4,7-dihydro-1H-indole-3-carbaldehyde

Cat. No.: B13685325
M. Wt: 219.19 g/mol
InChI Key: HLFJETLCGBPNDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1-methyl-4,7-dioxo-4,7-dihydro-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . Further functionalization steps, such as methoxylation and formylation, are employed to introduce the methoxy and carbaldehyde groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of efficient catalysts can be employed to enhance the production process .

Mechanism of Action

The mechanism of action of 5-Methoxy-1-methyl-4,7-dioxo-4,7-dihydro-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

5-methoxy-1-methyl-4,7-dioxoindole-3-carbaldehyde

InChI

InChI=1S/C11H9NO4/c1-12-4-6(5-13)9-10(12)7(14)3-8(16-2)11(9)15/h3-5H,1-2H3

InChI Key

HLFJETLCGBPNDY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C(=O)C=C(C2=O)OC)C=O

Origin of Product

United States

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